1-(4-Amino-2-methylphenyl)piperidin-2-one

Overview

Description

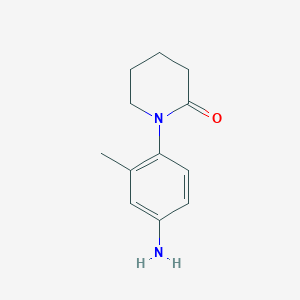

1-(4-Amino-2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a piperidinone derivative, which means it contains a piperidine ring with a ketone group

Preparation Methods

The synthesis of 1-(4-Amino-2-methylphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

1-(4-Amino-2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield N-oxides, while reduction with sodium borohydride may produce the corresponding alcohol .

Scientific Research Applications

1-(4-Amino-2-methylphenyl)piperidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperidine ring is a common motif in many drugs.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and resins.

Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The piperidine ring can interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

1-(4-Amino-2-methylphenyl)piperidin-2-one can be compared to other piperidinone derivatives, such as:

1-(4-Amino-2-methoxyphenyl)piperidin-2-one: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.

1-(4-Amino-2-chlorophenyl)piperidin-2-one: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

Biological Activity

1-(4-Amino-2-methylphenyl)piperidin-2-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a methylphenyl moiety, which contributes to its biological activity. The general structure can be represented as follows:

This compound exhibits various biological activities through multiple mechanisms:

- Calcium Channel Modulation : Research indicates that similar piperidine derivatives can inhibit T-type calcium channels, which are crucial in regulating cellular excitability and neurotransmitter release. This suggests potential applications in treating conditions like hypertension and certain neurological disorders .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Inhibiting AChE can enhance cholinergic transmission, beneficial in treating Alzheimer's disease, while α-glucosidase inhibition can aid in managing diabetes by slowing carbohydrate absorption .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have been screened against various cancer cell lines, revealing significant cytotoxic effects. In a study evaluating multiple derivatives, one compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent anticancer activity compared to standard treatments .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through its interaction with neurotransmitter systems. By modulating calcium influx via T-type channels and inhibiting AChE, it may provide protective effects against neurodegenerative diseases .

Case Studies

- Antihypertensive Activity : A study involving the administration of a piperidine derivative demonstrated a significant reduction in blood pressure in spontaneously hypertensive rats without causing reflex tachycardia. This suggests that compounds like this compound could be developed into effective antihypertensive agents .

- Cytotoxicity Against Cancer Cell Lines : In vitro testing showed that derivatives exhibited varying degrees of cytotoxicity against leukemia and melanoma cell lines. For example, one derivative displayed a MID GI50 value significantly lower than traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Research Findings Overview

Properties

IUPAC Name |

1-(4-amino-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKWVMOTHUYVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468532 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443999-53-9 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.